molecular formula C17H24N2O3S B4714809 N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4714809
M. Wt: 336.5 g/mol
InChI Key: IHOYPWQPLNDCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potentially therapeutic effects.

Mechanism of Action

N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increased inhibition of neuronal activity can lead to a reduction in seizure activity and potentially therapeutic effects in other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increased inhibition of neuronal activity can lead to a reduction in seizure activity and potentially therapeutic effects in other neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of focus could be the development of more potent and selective GABA transaminase inhibitors. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Finally, research could also explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.

properties

IUPAC Name

N-cyclopropyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-4-2-3-5-15(13)12-23(21,22)19-10-8-14(9-11-19)17(20)18-16-6-7-16/h2-5,14,16H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOYPWQPLNDCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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